[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine
Description
[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound features a methoxy and methyl-substituted phenyl group attached to an oxane ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-3-4-13(16-2)12(9-11)14(10-15)5-7-17-8-6-14/h3-4,9H,5-8,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCIDMLRGNVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and epoxides under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the oxane ring.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of Methanamine Group:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation Products: Oxides, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
- [4-(2-Methoxyphenyl)oxan-4-yl]methanamine
- [4-(2-Methylphenyl)oxan-4-yl]methanamine
- [4-(2-Methoxy-5-ethylphenyl)oxan-4-yl]methanamine
Uniqueness:
- The presence of both methoxy and methyl groups on the phenyl ring provides unique electronic and steric properties, making [4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine distinct in its reactivity and applications compared to similar compounds.
Biological Activity
Overview
[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine, with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol, is a compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its unique structural characteristics allow it to participate in diverse biochemical interactions, making it a valuable candidate for drug development and other applications.
The compound features a methoxy group and an oxane structure, which contribute to its biological activity. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry and biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Methoxy, amine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, which influences their activity. This mechanism is crucial for its potential therapeutic applications.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological contexts:
- Antiviral Activity : In vitro studies demonstrated that derivatives of related compounds exhibited significant antiviral properties against viruses such as Ebola virus (EBOV), with effective concentrations (EC50) indicating strong inhibitory effects on viral entry mechanisms .
- Anticancer Properties : Research has shown that certain derivatives of this compound possess anticancer activity, with IC50 values indicating their effectiveness against human cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values as low as 1.9 µg/mL against colorectal cancer cells (HCT-116) and 2.3 µg/mL against breast cancer cells (MCF-7) .
- Biochemical Pathway Modulation : The compound is utilized in studies aimed at understanding enzyme interactions and metabolic pathways. It serves as a tool for elucidating the roles of specific enzymes in biochemical processes.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on Antiviral Efficacy : A study evaluated the antiviral properties of related compounds against EBOV, revealing that certain derivatives displayed excellent selectivity indices, indicating their potential as therapeutic agents against viral infections .
- Anticancer Screening : Another study focused on synthesizing quinoxaline derivatives, where compounds similar to this compound exhibited potent anticancer activity, suggesting that modifications to the core structure can enhance efficacy against cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
